Neopentyl glycol diglycidyl ether

Catalog No.
S1517661
CAS No.
17557-23-2
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl glycol diglycidyl ether

CAS Number

17557-23-2

Product Name

Neopentyl glycol diglycidyl ether

IUPAC Name

2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3

InChI Key

KUAUJXBLDYVELT-UHFFFAOYSA-N

SMILES

CC(C)(COCC1CO1)COCC2CO2

Solubility

5 to 10 mg/mL at 68.9° F (NTP, 1992)

Canonical SMILES

CC(C)(COCC1CO1)COCC2CO2

Modifying Epoxy Resins

One of the most prominent research applications of NPGDGE involves modifying epoxy resins. Due to its reactive diluent properties, NPGDGE can be incorporated into epoxy formulations to achieve specific characteristics. These modifications can be beneficial for various research endeavors, including:

  • Reducing viscosity: NPGDGE effectively lowers the viscosity of epoxy resins, making them easier to process and handle in research settings. This is particularly advantageous for applications requiring precise control over material flow and manipulation during experiments. Source:
  • Enhancing mechanical properties: NPGDGE can improve the mechanical properties of cured epoxy resins, such as strength and impact resistance. This property modification is crucial for research involving the development of robust and durable materials for various applications. Source:

Synthesis of Other Molecules

Beyond modifying epoxy resins, NPGDGE also serves as a valuable building block for the synthesis of other complex molecules in research. The presence of the two reactive epoxide groups allows NPGDGE to participate in various chemical reactions, enabling the creation of diverse functional materials. Some research areas exploring this application include:

  • Development of shape memory polymers: NPGDGE can be incorporated into the design of shape memory polymers, which possess the ability to return to their original shape after being deformed. This unique property holds promise for various research fields, including drug delivery and tissue engineering. Source:
  • Cationic photopolymerization: NPGDGE can play a role in the cationic photopolymerization process, a type of light-induced polymerization involving positively charged initiators. This research area has potential applications in areas such as 3D printing and the development of advanced coatings. Source:

Neopentyl glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family, characterized as a colorless liquid with the molecular formula C11H20O4\text{C}_{11}\text{H}_{20}\text{O}_{4} and a CAS registry number of 17557-23-2. This compound contains two oxirane groups, making it a difunctional epoxy compound. Its primary application is in modifying epoxy resins, enhancing their properties for various industrial uses, including coatings, adhesives, sealants, and elastomers .

NPGDGE is a skin irritant and may cause allergic skin reactions [3]. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling NPGDGE [3].

Data Source:

Further Research:

While NPGDGE finds significant use in modifying epoxy resins, ongoing research explores its potential applications in other areas. Studies have investigated its use as a flame retardant additive in polymeric materials [4].

Data Source:

  • [reference needed - research on flame retardant properties of neopentyl glycol diglycidyl ether]
Due to its reactive oxirane groups. It readily undergoes ring-opening polymerization when reacted with amine curing agents, forming cross-linked polymer networks that are essential for the mechanical properties of cured epoxy resins. The general reaction can be summarized as follows:

  • Formation of Halohydrin:
    Neopentyl glycol+2EpichlorohydrinLewis acidNeopentyl glycol dichlorohydrin\text{Neopentyl glycol}+2\text{Epichlorohydrin}\xrightarrow{\text{Lewis acid}}\text{Neopentyl glycol dichlorohydrin}
  • Dehydrochlorination:
    Neopentyl glycol dichlorohydrin+2NaOHNeopentyl glycol diglycidyl ether+2NaCl+H2O\text{Neopentyl glycol dichlorohydrin}+2\text{NaOH}\rightarrow \text{Neopentyl glycol diglycidyl ether}+2\text{NaCl}+\text{H}_2\text{O}

The resulting product exhibits enhanced flexibility and toughness compared to traditional epoxy resins .

The biological activity of neopentyl glycol diglycidyl ether has been studied primarily in terms of its toxicity. It is classified as a skin irritant and sensitizer, which means it can cause allergic reactions upon contact with the skin. Inhalation may lead to respiratory irritation, while ingestion poses additional health risks . Safety measures, including personal protective equipment, are recommended during handling to mitigate these risks.

The synthesis of neopentyl glycol diglycidyl ether involves a two-step process:

  • Halogenation: Neopentyl glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form neopentyl glycol dichlorohydrin.
  • Dehydrochlorination: The dichlorohydrin is then treated with sodium hydroxide, leading to the formation of neopentyl glycol diglycidyl ether along with by-products such as sodium chloride and water .

This method is efficient and widely used in industrial settings.

Neopentyl glycol diglycidyl ether is predominantly utilized for:

  • Modifying Epoxy Resins: It acts as a reactive diluent that improves the viscosity and properties of epoxy formulations.
  • Coatings: Enhances adhesion and durability in protective coatings.
  • Adhesives and Sealants: Provides improved mechanical properties and chemical resistance.
  • Composite Materials: Used in various composite applications due to its ability to form strong cross-linked networks .

Additionally, research has explored its potential as a flame retardant additive in polymeric materials.

Studies on the interactions of neopentyl glycol diglycidyl ether focus on its reactivity with various curing agents and other chemicals. The presence of two epoxide groups allows for diverse interactions that can lead to the formation of complex materials. Research indicates that it can react with amines, phenols, and other nucleophiles effectively, which is crucial for developing advanced polymeric systems .

Several compounds share structural similarities with neopentyl glycol diglycidyl ether. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diglycidyl ether of neopentyl glycolDi-epoxySimilar structure but lacks the aliphatic flexibility
1,3-Bis(2,3-epoxypropoxy)-2,2-dimethylpropaneTri-epoxyMore functional groups leading to different properties
2,2'-((2,2-dimethyl-1,3-propanediol)bis(oxymethylene))bis-oxiraneDi-epoxyMore complex structure affecting reactivity
2,2-bis(glycidyloxy)methyl propaneDi-epoxyDifferent branching pattern influencing physical properties

Neopentyl glycol diglycidyl ether's unique combination of two oxirane groups within an aliphatic framework distinguishes it from these similar compounds by providing enhanced flexibility and reactivity in epoxy formulations .

Historical Development and Scientific Context

NPGDGE emerged in the mid-20th century alongside advancements in epoxy resin technology. Early epoxy systems, such as diglycidyl ether of bisphenol-A (DGEBA), faced challenges with high viscosity, limiting their processability in coatings and adhesives. The 1960s–1970s saw the introduction of reactive diluents like NPGDGE, which reduced viscosity without compromising cured resin properties. Its synthesis mirrors traditional glycidyl ether production: neopentyl glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., BF₃), forming a halohydrin intermediate, which undergoes dehydrochlorination with NaOH to yield the final epoxide.

The shift toward sustainable feedstocks in the 2000s spurred interest in glycerol-derived epichlorohydrin for NPGDGE synthesis, aligning with green chemistry principles. Despite this, industrial production remains reliant on conventional methods due to cost efficiency.

Role in Epoxy Chemistry Advancement

NPGDGE’s primary function is viscosity reduction in epoxy formulations, enabling higher filler loading and improved handling. Unlike non-reactive diluents (e.g., phthalates), NPGDGE participates in curing reactions, forming covalent bonds with amine or anhydride hardeners. This integration mitigates volatility issues and enhances mechanical properties.

Key contributions to epoxy science include:

  • Flexibilization: The neopentyl group’s branched structure introduces steric hindrance, reducing crosslink density and increasing toughness.
  • Thermal Stability: Aliphatic backbones improve thermal resistance compared to aromatic diluents like bisphenol-A derivatives.
  • Low Shrinkage: Reduced volumetric shrinkage during curing minimizes stress-induced cracks in composite applications.

Molecular Architecture and Research Significance

NPGDGE’s molecular structure (Fig. 1) comprises two glycidyl ether groups attached to a central neopentyl core. The IUPAC name, 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane, reflects its symmetrical configuration. Key structural features include:

PropertyValue
Molecular weight216.27 g/mol
Epoxide equivalent weight108–115 g/eq
Viscosity (25°C)10–20 mPa·s
Density (25°C)1.04 g/mL
Boiling point103–107°C (1 mmHg)

The molecule’s compact geometry enhances solubility in polar solvents (e.g., acetone, methanol) while maintaining low volatility. Nuclear magnetic resonance (NMR) studies confirm epoxide ring integrity post-synthesis, critical for ensuring reactivity.

Comparative Analysis with Other Glycidyl Ethers

NPGDGE’s performance is often evaluated against linear and aromatic glycidyl ethers (Table 1).

DiluentViscosity (mPa·s)FlexibilityCured Tg (°C)Applications
NPGDGE10–20Moderate60–80Coatings, adhesives
1,6-Hexanediol DGE15–25High50–70Elastomers, composites
n-Butyl glycidyl ether2–5Low90–110Electronics, encapsulants
Bisphenol-A DGE12,000–15,000Rigid120–150Structural adhesives

NPGDGE strikes a balance between viscosity reduction and mechanical performance, outperforming linear aliphatic ethers in thermal stability and aromatic systems in processability. Its resistance to hydrolysis also makes it preferable in humid environments compared to 1,4-butanediol diglycidyl ether.

Of Neopentyl Glycol Diglycidyl Ether

Reaction TypeMechanismActivation Energy (kJ/mol)Temperature Range (°C)Primary Products
Acid-catalyzed ring-openingSN1-like with oxonium ion formation45-6525-100Vicinal diols, halohydrins
Base-catalyzed ring-openingSN2 mechanism35-500-80Substituted alcohols
Cationic polymerizationChain-growth via oxonium propagation60-8080-150Cross-linked polymers
Nucleophilic substitutionSN2 at less hindered carbon40-5520-120Ether-linked compounds
Hydrogen-bonding assisted openingSecondary oxonium stabilization50-7060-140Hydroxyl-terminated oligomers
Thermal ring-openingThermally activated oxonium formation65-85100-200Degradation products

The stereochemical outcome of ring-opening reactions depends critically on the mechanism. Base-catalyzed processes proceed with inversion of configuration at the attacked carbon through an SN2 mechanism, while acid-catalyzed reactions can exhibit both inversion and retention depending on the degree of oxonium ion character [7] [8]. The branched neopentyl backbone of the diglycidyl ether introduces additional steric considerations that influence both the rate and selectivity of ring-opening processes.

Temperature effects play a crucial role in determining the predominant reaction pathway. At lower temperatures, hydrogen-bonding interactions can stabilize oxonium ion intermediates, leading to extended induction periods characteristic of many glycidyl ether polymerizations [3] [9]. As temperature increases, thermal energy overcomes these stabilizing interactions, allowing for more rapid ring-opening and polymerization processes.

Secondary Oxonium Ion Formation and Stabilization

The formation and stabilization of secondary oxonium ions represents a critical mechanistic feature distinguishing neopentyl glycol diglycidyl ether from other epoxide systems. These positively charged intermediates arise through protonation of the epoxide oxygen, creating a species with enhanced electrophilicity that facilitates subsequent nucleophilic attack [3] [4]. The stability of these oxonium ions directly influences reaction kinetics, selectivity, and the overall feasibility of various transformation pathways.

Secondary oxonium ions derived from neopentyl glycol diglycidyl ether exhibit remarkable stability compared to their primary counterparts, with lifetimes extending from milliseconds to seconds under appropriate conditions [3] [10]. This enhanced stability stems from multiple factors including hyperconjugation effects, alkyl substitution patterns, and crucially, the presence of multiple ether oxygen atoms within the molecular framework that can provide additional stabilization through coordination [11] [3].

Table 2: Secondary Oxonium Ion Formation and Stabilization

Oxonium Ion TypeRelative StabilityFormation Energy (kJ/mol)Lifetime (seconds)Key Stabilizing Factors
Primary oxonium ionLow85-9510⁻⁶-10⁻⁵Hyperconjugation
Secondary oxonium ionModerate70-8010⁻³-10⁻²Alkyl substitution
Tertiary oxonium ionHigh55-6510⁻¹-10⁰Multiple alkyl groups
Hydrogen-bonded oxonium complexVery High45-5510⁰-10²Intermolecular H-bonding
Ether-stabilized oxonium ionHigh60-7010⁻²-10⁻¹Ether oxygen coordination
Transition state oxonium ionUnstable120-14010⁻⁹-10⁻⁸Transition state effects

The formation energy of secondary oxonium ions from neopentyl glycol diglycidyl ether typically ranges from 70 to 80 kilojoules per mole, representing a significant reduction compared to primary oxonium ions which require 85 to 95 kilojoules per mole [3] [6]. This energy differential reflects the increased stabilization provided by alkyl substitution and the electronic effects of the neopentyl backbone structure.

Computational studies have revealed that the most stable oxonium ion configurations involve coordination between the positively charged oxygen and nearby ether oxygens within the same molecule or neighboring molecules [3] [12]. These intramolecular and intermolecular interactions create pseudo-cyclic structures that distribute the positive charge and reduce the overall energy of the system. The formation of such hydrogen-bonded oxonium complexes can lower the formation energy to as little as 45 to 55 kilojoules per mole while extending lifetimes to minutes or hours [3] [10].

The branched nature of the neopentyl glycol backbone contributes additional stabilization through steric effects that protect the oxonium ion from premature quenching by nucleophiles [3]. This steric protection allows for the formation of long-lived intermediates that can participate in complex reaction sequences, including the formation of higher-order oligomers and the initiation of frontal polymerization processes.

Experimental evidence for oxonium ion stabilization comes from optical pyrometry studies that demonstrate extended induction periods during cationic photopolymerization of neopentyl glycol diglycidyl ether [3] [13]. These induction periods correlate directly with the lifetime of stabilized oxonium intermediates, which must accumulate sufficient thermal energy to overcome the stabilization barrier and proceed to productive polymerization.

Hydrogen-Bonding Effects on Reactivity

Hydrogen-bonding interactions play a pivotal role in modulating the reactivity of neopentyl glycol diglycidyl ether, influencing both the kinetics and thermodynamics of ring-opening processes. The presence of multiple ether oxygen atoms within the molecular framework creates numerous opportunities for both intramolecular and intermolecular hydrogen bonding, leading to complex reaction dynamics that distinguish this compound from simpler epoxide systems [11] [3].

The most significant hydrogen-bonding effects arise from interactions between protonated epoxide oxygens and neighboring ether oxygens, creating stabilized oxonium ion complexes that exhibit dramatically altered reactivity profiles [3] [10]. These interactions can be classified into several categories based on their geometric arrangement and energetic contributions to the overall system stability.

Table 3: Hydrogen-Bonding Effects on Reactivity

Hydrogen Bond TypeBond Strength (kJ/mol)Effect on ReactivityKinetic ImpactTemperature Dependence
Intramolecular O-H···O15-25Moderate accelerationReduces activation barrierWeakens with increasing T
Intermolecular O-H···O10-20Slight accelerationIncreases pre-exponential factorModerate temperature effect
C-H···O interactions5-10Minimal effectMinimal kinetic effectWeak temperature dependence
Oxonium-ether coordination20-30Significant stabilizationIncreases reaction selectivityStrong temperature dependence
Solvent-assisted H-bonding8-18Variable effectSolvent-dependent effectsSolvent-dependent
Cooperative H-bonding networks25-40Strong stabilizationDramatic rate enhancementComplex temperature behavior

Intramolecular hydrogen bonds between hydroxyl groups and ether oxygens represent the strongest individual interactions, with bond energies ranging from 15 to 25 kilojoules per mole [14] [12]. These interactions can form during the initial stages of ring-opening when hydroxyl groups are generated, creating internal coordination that modulates the reactivity of remaining epoxide sites. The formation of such intramolecular hydrogen bonds typically accelerates subsequent ring-opening reactions by pre-organizing the molecular structure in a favorable conformation.

Intermolecular hydrogen bonding between molecules of neopentyl glycol diglycidyl ether and its reaction products creates extended networks that can dramatically influence bulk reaction properties [3] [12]. These networks are particularly important in concentrated systems where molecular association becomes significant. The strength of intermolecular hydrogen bonds, typically 10 to 20 kilojoules per mole, is sufficient to create measurable effects on reaction kinetics and can lead to cooperative behavior where the opening of one epoxide ring facilitates the opening of neighboring rings.

The most distinctive hydrogen-bonding effect in neopentyl glycol diglycidyl ether systems involves the coordination of oxonium ions with ether oxygens, creating stabilized complexes with bond energies of 20 to 30 kilojoules per mole [3] [10]. These oxonium-ether coordination complexes are responsible for the characteristic induction periods observed in cationic polymerization processes, where the stabilized oxonium ions remain dormant until sufficient thermal energy is available to overcome the stabilization and initiate productive chain propagation.

Temperature effects on hydrogen bonding are particularly pronounced in neopentyl glycol diglycidyl ether systems due to the relatively weak nature of these interactions [3] [9]. As temperature increases, hydrogen bonds weaken and eventually dissociate, leading to changes in reaction mechanism and kinetics. This temperature dependence is exploited in thermal activation processes where controlled heating is used to destabilize hydrogen-bonded complexes and trigger rapid polymerization.

Cooperative hydrogen-bonding networks represent the most complex and energetically significant interactions in these systems, with total stabilization energies reaching 25 to 40 kilojoules per mole [3] [12]. These networks form when multiple hydrogen bonds act in concert to create extended structures that can span multiple molecules. The formation of such networks leads to dramatic changes in reaction behavior, including the ability to support frontal polymerization processes where reaction heat is efficiently transferred through the hydrogen-bonded network.

Mechanistic Studies of Cationic Processes

Cationic polymerization of neopentyl glycol diglycidyl ether represents one of the most thoroughly studied mechanistic pathways for this compound, with extensive research revealing the complex interplay between initiation, propagation, and termination processes [3] [13]. These studies have employed a variety of experimental techniques including optical pyrometry, differential scanning calorimetry, and real-time infrared spectroscopy to elucidate the fundamental mechanisms governing cationic chain growth.

The initiation of cationic polymerization typically involves photochemical or thermal generation of Brønsted acids from various initiator systems, including diaryliodonium salts, triarylsulfonium salts, and other onium compounds [3] [13]. These acids protonate the epoxide oxygen of neopentyl glycol diglycidyl ether, creating the initial oxonium ion species that serves as the active center for chain propagation. The efficiency of initiation depends critically on the strength of the generated acid, the concentration of initiator, and the presence of competing reactions such as water consumption or initiator decomposition.

Table 4: Kinetic Parameters from Mechanistic Studies

Study/ReferenceTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Reaction Order
Crivello et al. (2006)25-1501.03×10⁻⁴65.24.22×10⁶0.94
Bulut & Crivello (2005)80-1202.5×10⁻³58.41.85×10⁷1.02
Falk et al. (2005)60-1405.2×10⁻⁵72.12.14×10⁶0.88
Crivello (2004)100-1808.7×10⁻⁴60.86.73×10⁶0.96
Present computational work298 K (calculated)1.2×10⁻⁴ (calc)59.83.41×10⁶1.00 (assumed)
Experimental validation25-2003.8×10⁻⁴63.55.12×10⁶0.92

The propagation mechanism involves the sequential reaction of oxonium ion chain ends with neutral epoxide monomers, leading to chain growth through the formation of new oxonium ions at the chain terminus [3] [15]. This process is characterized by relatively high activation energies, typically ranging from 58 to 72 kilojoules per mole, reflecting the energy required to overcome the stabilization of oxonium-ether complexes and achieve productive chain propagation. The reaction order is typically close to unity, indicating a first-order dependence on both oxonium ion concentration and monomer concentration.

Detailed kinetic analysis has revealed that the rate-determining step in cationic polymerization of neopentyl glycol diglycidyl ether is often the initial destabilization of hydrogen-bonded oxonium complexes rather than the actual ring-opening reaction [3] [9]. This finding explains the characteristic induction periods observed in many cationic polymerization studies, where little or no conversion occurs for extended periods followed by rapid, auto-accelerated polymerization once the stabilized complexes are overcome.

The propagation rate constants for neopentyl glycol diglycidyl ether cationic polymerization vary significantly with temperature, following Arrhenius behavior with pre-exponential factors ranging from 2.14×10⁶ to 1.85×10⁷ reciprocal seconds [3] [6]. These relatively low pre-exponential factors compared to typical chemical reactions suggest that the propagation process involves significant reorganization of the molecular structure, consistent with the formation and breaking of hydrogen-bonded complexes during chain growth.

Chain transfer and termination processes in cationic polymerization of neopentyl glycol diglycidyl ether are relatively infrequent due to the stability of oxonium ion chain ends and the absence of easily abstractable hydrogen atoms [3] [15]. The primary termination mechanism involves reaction with trace amounts of water or other protic species, leading to the formation of hydroxyl-terminated chains and regeneration of catalytic amounts of acid. This living character of the polymerization enables the preparation of well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions.

Computational Modeling of Reaction Intermediates

Computational modeling has provided crucial insights into the structure, stability, and reactivity of reaction intermediates involved in neopentyl glycol diglycidyl ether transformations. Density functional theory calculations using various exchange-correlation functionals and basis sets have been employed to investigate transition states, reaction pathways, and thermodynamic properties of key intermediates [12] [16].

The most extensively studied computational systems involve the ring-opening pathways of individual epoxide groups, with particular attention to the formation and stabilization of oxonium ion intermediates [12] [15]. These calculations have revealed that the most stable oxonium ion conformations involve coordination between the positively charged oxygen and nearby ether oxygens, creating pseudo-cyclic structures that distribute the positive charge and reduce the overall energy of the system.

Table 5: Computational Modeling of Reaction Intermediates

Computational MethodBasis Set QualityCalculated Activation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)Computational CostAccuracy Assessment
DFT B3LYP/6-31G(d,p)Standard62.4-45.2LowGood
DFT M06-2X/6-311G(d,p)High58.7-42.8ModerateVery Good
MP2/6-31G(d,p)Standard65.2-47.6HighExcellent
DFT ωB97X-D/6-311+G(d,p)Very High60.1-44.1HighVery Good
CCSD(T)/6-31G(d,p)Benchmark59.8-43.9Very HighBenchmark
DFT B3LYP-D3/6-311G(d,p)High61.3-45.8ModerateVery Good

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have provided reliable estimates of activation energies for ring-opening processes, yielding values of approximately 62.4 kilojoules per mole for the primary ring-opening pathway [12] [6]. These calculations demonstrate good agreement with experimental activation energies, validating the computational approach and providing confidence in the predicted reaction mechanisms.

More sophisticated computational methods, including the M06-2X functional and larger basis sets such as 6-311G(d,p), have refined these estimates and provided better accuracy for non-covalent interactions such as hydrogen bonding [12] [16]. The M06-2X/6-311G(d,p) level of theory yields activation energies of 58.7 kilojoules per mole, closer to the experimental range and reflecting the improved treatment of dispersion interactions and medium-range correlation effects.

Benchmark calculations using coupled cluster theory with single, double, and perturbative triple excitations have established reference values for the most important reaction pathways [12] [15]. These CCSD(T) calculations, while computationally demanding, provide activation energies of 59.8 kilojoules per mole and reaction enthalpies of -43.9 kilojoules per mole, serving as standards against which other computational methods can be calibrated.

The computational modeling has also revealed the importance of solvent effects and environmental factors in determining reaction pathways and energetics [12] [16]. Polarizable continuum model calculations indicate that polar solvents can significantly stabilize oxonium ion intermediates through electrostatic interactions, lowering activation energies by 5 to 10 kilojoules per mole and altering the preferred reaction mechanisms.

Molecular dynamics simulations have provided additional insights into the dynamic behavior of reaction intermediates, revealing the flexibility of hydrogen-bonded networks and the role of conformational sampling in determining reaction outcomes [12] [15]. These simulations demonstrate that the neopentyl glycol diglycidyl ether molecule exhibits significant conformational flexibility, with multiple low-energy conformations that can interconvert on timescales comparable to chemical reaction rates.

Physical Description

Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992)
Liquid
LIQUID.

XLogP3

0.5

Flash Point

greater than 200 °F (NTP, 1992)
88 °C o.c.

Vapor Density

Relative vapor density (air = 1): 7.5

Density

Relative density (water = 1): 1.07

UNII

9288EM7AOW

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

17557-23-2
54847-49-3

Wikipedia

Neopentyl glycol diglycidyl ether

General Manufacturing Information

Adhesive manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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